(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one
Overview
Description
“(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one” is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol12.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C10H11NO21. However, the specific structural details are not available in the search results.
Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 177.2 g/mol1. Other physical and chemical properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
A study highlighted the synthesis of compounds like 9H-cyclohepta[b]pyridin-9-one through the dehydrobromination of αα-dibromocycloheptanones, showcasing the method's effectiveness in preparing such structures from simpler cycloheptanone derivatives. This process involves transformations through N-oxide and hydroxy derivatives, indicating a path for synthesizing related compounds (Gurnos Jones et al., 1973).
Catalytic Applications
Another study discussed the use of 9H-cyclohepta[b]pyridin-9-one in copper-catalyzed [4+2] cycloaddition reactions with electron-rich alkenes to construct [3.2.2] bicycles. This showcases the compound's utility as a diene cycloaddition partner in forming structurally complex and potentially bioactive cycloadducts, demonstrating its versatility in organic synthesis (P. Gritsch et al., 2019).
Pharmaceutical and Materials Chemistry
Research on modifications of related structures has led to compounds with significant anti-inflammatory activity, underscoring the importance of such chemical frameworks in drug discovery. This work shows the potential of adjusting the structure for therapeutic applications, particularly in inflammation-related conditions (W. Calhoun et al., 1995).
Analytical Chemistry Applications
In the field of analytical chemistry, heterocyclic amines, which share structural similarities with the compound of interest, have been studied for their mutagenic and carcinogenic potential. Techniques involving liquid-phase microextraction combined with LC-MS/MS have been developed to detect these compounds in biological samples, such as urine, highlighting the relevance of such compounds in health and safety assessments (R. Busquets et al., 2009).
Safety And Hazards
No specific safety and hazard information for this compound was found in the search results.
Future Directions
The future directions or applications of this compound are not specified in the search results.
Please note that this is a general analysis based on the limited information available. For a more comprehensive analysis, you may want to consult a specialist or refer to scientific literature.
properties
IUPAC Name |
(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10/h2-3,6,9,13H,1,4-5H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNXHQSAOHUNDA-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC=N2)C(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C=CC=N2)C(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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